Cas no 1664-62-6 (Methyl 3-(2-aminophenyl)acrylate)

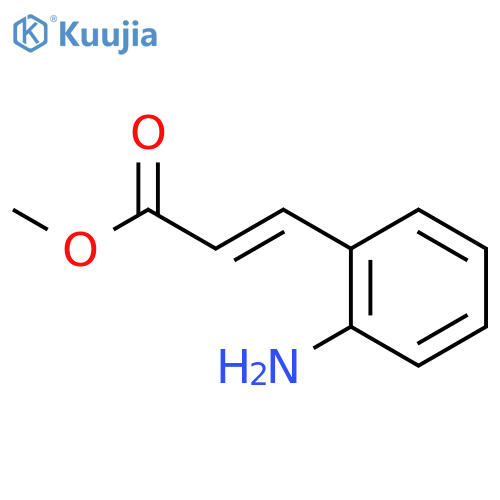

1664-62-6 structure

商品名:Methyl 3-(2-aminophenyl)acrylate

CAS番号:1664-62-6

MF:C10H11NO2

メガワット:177.199842691422

MDL:MFCD00031415

CID:1037013

PubChem ID:11240788

Methyl 3-(2-aminophenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(2-aminophenyl)acrylate

- 2-aminocinnamic acid methyl ester

- 3-(2-Aminophenyl)-2-propenoic acid methyl ester

- Methyl 2-aminocinnamate

- Methyl o-aminocinnamate

- 3-(2-Aminophenyl)propenoic acid methyl ester

- methyl3-(2-aminophenyl)acrylate

- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester

- TUQBDQPPBVABFN-VOTSOKGWSA-N

- 8474AA

- 2-Aminobenzeneacrylic acid methyl ester

- (E)-methyl 3-(2-aminophenyl)acrylate

- methyl (E)-3-(2-aminophenyl)acrylate

- 2-Amino-trans-cinnamic acid methyl ester

- methyl (E)-3-(2-aminophenyl)propenoate

- AX8232361

- methyl (2E)-3-(2-aminophenyl)prop-2-enoate

- 3-(2

- s10571

- EN300-1453733

- DS-4634

- MFCD00031415

- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester, (E)-

- Methyl (E)-3-(2-aminophenyl)prop-2-enoate

- BAA66462

- CS-0102068

- W18708

- SCHEMBL1021319

- SCHEMBL1178738

- AMY4858

- AKOS016008906

- (E)-methyl3-(2-aminophenyl)acrylate

- 1664-62-6

- 88939-75-7

-

- MDL: MFCD00031415

- インチ: 1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+

- InChIKey: TUQBDQPPBVABFN-VOTSOKGWSA-N

- ほほえんだ: O(C([H])([H])[H])C(/C(/[H])=C(\[H])/C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])=O

計算された属性

- せいみつぶんしりょう: 177.07900

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.160±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 67 ºC

- ようかいど: 微溶性(1.4 g/l)(25ºC)、

- PSA: 52.32000

- LogP: 2.03620

Methyl 3-(2-aminophenyl)acrylate セキュリティ情報

Methyl 3-(2-aminophenyl)acrylate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Methyl 3-(2-aminophenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172708-1g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 97% | 1g |

¥615 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172708-100mg |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 97% | 100mg |

¥146 | 2023-04-15 | |

| Fluorochem | 075519-250mg |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 250mg |

£41.00 | 2022-03-01 | |

| Chemenu | CM250137-1g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 1g |

$125 | 2021-06-16 | |

| Alichem | A019116995-5g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 5g |

383.76 USD | 2021-05-31 | |

| Chemenu | CM250137-25g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 25g |

$1122 | 2021-06-16 | |

| Ambeed | A140635-10g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 97% | 10g |

$281.0 | 2025-02-24 | |

| abcr | AB313209-10 g |

Methyl 3-(2-aminophenyl)acrylate, 95%; . |

1664-62-6 | 95% | 10g |

€1083.20 | 2023-06-21 | |

| Chemenu | CM250137-5g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 5g |

$345 | 2022-06-12 | |

| Chemenu | CM250137-25g |

Methyl 3-(2-aminophenyl)acrylate |

1664-62-6 | 95% | 25g |

$1122 | 2022-06-12 |

Methyl 3-(2-aminophenyl)acrylate 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

1664-62-6 (Methyl 3-(2-aminophenyl)acrylate) 関連製品

- 65198-02-9(Methyl 4-aminocinnamate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1664-62-6)Methyl 3-(2-aminophenyl)acrylate

清らかである:99%

はかる:10g

価格 ($):253.0